molecular formula C20H14IN3O2 B278149 3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No. B278149
M. Wt: 455.2 g/mol
InChI Key: JPRYQOLZNNTNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have potential as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential use as a diagnostic tool for Alzheimer's disease due to its ability to bind to beta-amyloid plaques in the brain.

Mechanism of Action

The mechanism of action of 3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be involved in cancer cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation.
Biochemical and Physiological Effects:
3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Furthermore, it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments is its ability to inhibit cancer cell growth and inflammation. This makes it a promising compound for the development of new anticancer and anti-inflammatory drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One direction is to investigate its potential as a diagnostic tool for Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its interaction with the PI3K/Akt/mTOR and NF-κB signaling pathways. Furthermore, it would be interesting to explore the potential of this compound in combination with other anticancer and anti-inflammatory drugs. Finally, more research is needed to evaluate its potential toxicity and safety in preclinical studies.

Synthesis Methods

The synthesis of 3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the reaction of 3-aminophenyl-1,3-oxazole-4,5-dicarbonitrile with 4-methyl-3-nitrobenzoic acid in the presence of potassium carbonate and copper powder. The resulting compound is then treated with iodine and ammonium acetate to obtain 3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of the compound.

properties

Molecular Formula

C20H14IN3O2

Molecular Weight

455.2 g/mol

IUPAC Name

3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14IN3O2/c1-12-7-8-13(11-16(12)21)19(25)23-15-5-2-4-14(10-15)20-24-18-17(26-20)6-3-9-22-18/h2-11H,1H3,(H,23,25)

InChI Key

JPRYQOLZNNTNFD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)I

Origin of Product

United States

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